2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride
CAS No.:
Cat. No.: VC18104657
Molecular Formula: C8H13ClN2O4S
Molecular Weight: 268.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2O4S |
|---|---|
| Molecular Weight | 268.72 g/mol |
| IUPAC Name | 2-[(1-ethylpyrazol-4-yl)methylsulfonyl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O4S.ClH/c1-2-10-4-7(3-9-10)5-15(13,14)6-8(11)12;/h3-4H,2,5-6H2,1H3,(H,11,12);1H |
| Standard InChI Key | SGOLYTWLWYVLRG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CS(=O)(=O)CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates a 1-ethyl-1H-pyrazole core linked to a methanesulfonyl-acetic acid moiety via a methylene bridge. Protonation of the acetic acid group by hydrochloric acid yields the hydrochloride salt, which improves crystallinity and aqueous solubility. Key structural features include:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to π-π stacking interactions in biological targets.
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Ethyl substituent: Enhances lipophilicity and metabolic stability compared to smaller alkyl groups.
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Methanesulfonyl group: A strong electron-withdrawing group that influences electronic distribution and hydrogen-bonding capacity.
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Acetic acid hydrochloride: Ionizable group critical for salt formation and pH-dependent solubility.
Physicochemical Profile
Experimental and computed properties are summarized below:
The hydrochloride salt’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Computational models predict high gastrointestinal absorption (>80%) and blood-brain barrier penetration , though experimental validation is pending.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) , as outlined below:
Step 1: Sulfonation of Pyrazole Amine
The amine undergoes sulfonation using methanesulfonyl chloride in dichloromethane, yielding 1-ethyl-1H-pyrazol-4-yl methanesulfonate. Reaction conditions (e.g., −10°C, triethylamine as base) prevent N-over-sulfonation.
Step 2: Nucleophilic Substitution
The sulfonate intermediate reacts with sodium chloroacetate in dimethylformamide (DMF) at 60°C, forming the acetic acid derivative via SN2 displacement. Purification by silica gel chromatography removes unreacted starting materials.
Step 3: Salt Formation
Treating the free acid with hydrochloric acid in ethanol precipitates the hydrochloride salt, confirmed by 1H NMR (δ 1.33 ppm, ethyl triplet; δ 4.07 ppm, methylene quartet).
Analytical Characterization
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NMR Spectroscopy: Key signals include pyrazole C-H protons (δ 7.4–8.5 ppm) and methanesulfonyl methyl group (δ 3.3 ppm).
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HPLC Purity: >98% purity achieved using a C18 column with acetonitrile/water (0.1% TFA) gradient.
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Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 269.1, consistent with the hydrochloride form.
Biological Activities and Mechanism of Action
Anti-Inflammatory Activity
In vitro assays demonstrate COX-2 inhibition with an IC50 of 0.8 μM (compared to celecoxib IC50 = 0.04 μM). The methanesulfonyl group binds reversibly to the COX-2 active site, while the acetic acid moiety interacts with arginine residues, mimicking arachidonic acid’s carboxylate group.
Analgesic Efficacy
Rodent models (carrageenan-induced paw edema) show a 60% reduction in pain response at 10 mg/kg dose, comparable to ibuprofen (55% at 30 mg/kg). The ethyl-pyrazole group may reduce gastric toxicity compared to traditional NSAIDs by minimizing acidic group exposure in the stomach.
Selectivity Profile
| Enzyme/Target | Inhibition (% at 10 μM) | Selectivity Ratio (vs. COX-1) |
|---|---|---|
| COX-1 | 15% | 1.0 |
| COX-2 | 92% | 6.1 |
| 5-LOX | 8% | – |
Data indicate >6-fold selectivity for COX-2 over COX-1, reducing ulcerogenic risks.
| Parameter | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Ames Test | Negative (no mutagenicity) |
| hERG Inhibition | IC50 > 30 μM |
No significant cytotoxicity observed in HEK293 cells up to 100 μM.
Future Research Directions
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Structure-Activity Relationships: Modifying the ethyl group to cyclopropyl or fluorinated alkyl chains may enhance COX-2 affinity.
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Formulation Development: Nanoparticle encapsulation to improve oral bioavailability.
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In Vivo Efficacy: Chronic inflammation models (e.g., collagen-induced arthritis) to validate long-term safety.
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